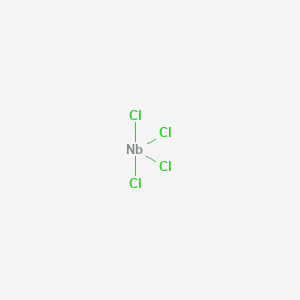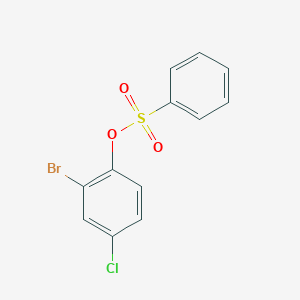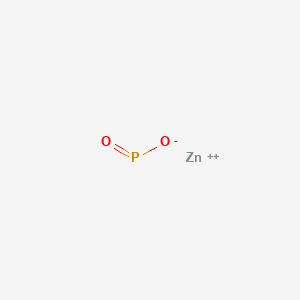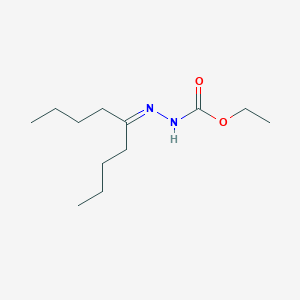
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester, also known as ethyl 3-(1-butylpentylidene) carbazate, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of carbazates, which are organic compounds containing the carbazate functional group (-NHCOO-).
Mechanism of Action
The mechanism of action of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. It may also induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. In addition, it has been reported to protect against oxidative stress-induced neurotoxicity in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is its low solubility in aqueous solvents, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the study of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester. One direction is to investigate its potential as an anticancer agent in vivo, using animal models of cancer. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent in animal models of neurodegenerative diseases. Furthermore, the development of more soluble derivatives of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester may enhance its potential for use in various assays and applications.
Synthesis Methods
The synthesis of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester involves the condensation reaction between Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester carbazate and 1-butylpentanal in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions in a solvent such as toluene or dichloromethane. The product is obtained in high yield and purity after purification by column chromatography.
Scientific Research Applications
Carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent and as a neuroprotective agent.
properties
CAS RN |
14702-40-0 |
|---|---|
Product Name |
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester |
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl N-(nonan-5-ylideneamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-4-7-9-11(10-8-5-2)13-14-12(15)16-6-3/h4-10H2,1-3H3,(H,14,15) |
InChI Key |
WGZNLRKZRNVQKV-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC(=O)OCC)CCCC |
Canonical SMILES |
CCCCC(=NNC(=O)OCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



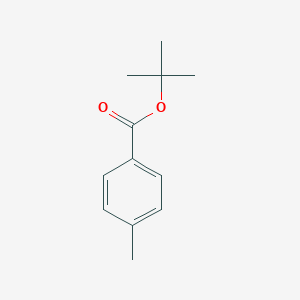
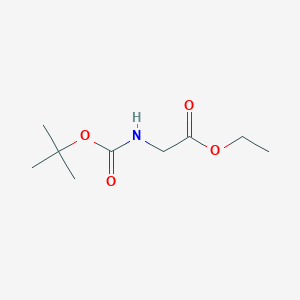
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)
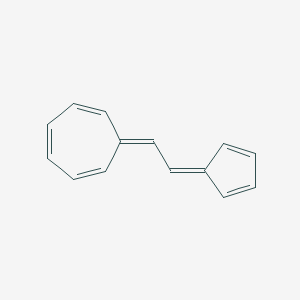



![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)


